Welcome to the BenchChem Online Store!
molecular formula C8H7ClN2O4 B8606780 N-(4-Chloro-3-hydroxy-2-nitrophenyl)acetamide CAS No. 62106-33-6

N-(4-Chloro-3-hydroxy-2-nitrophenyl)acetamide

Cat. No. B8606780
M. Wt: 230.60 g/mol
InChI Key: SZYJOHLOFGFXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04330291

Procedure details

0.23 mole (43 g) of 2-chloro-5-acetylamino phenol is dissolved, with agitation, in 500 cc of sulfuric acid (d=1.83) at a temperature of about +5° C. There are then added 15 cc of phosphoric acid and the resulting reaction medium is cooled to -30° C. There are then slowly added, over a 35 minute period, while vigorously agitating, 9.7 cc of nitric acid (d=1.52) in 1.5 cc of sulfuric acid (d=1.83). The reaction mixture is then poured over 3 kgs of shaved ice to precipitate the desired product which is separated by filtration, washed with water and dried, yielding 47 g of product.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[CH:4][C:3]=1[OH:12].P(=O)(O)(O)O.[N+:18]([O-])([OH:20])=[O:19]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[C:4]([N+:18]([O-:20])=[O:19])[C:3]=1[OH:12]

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NC(C)=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
9.7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
while vigorously agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction medium
ADDITION
Type
ADDITION
Details
There are then slowly added, over a 35 minute period
Duration
35 min
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured over 3 kgs of shaved ice
CUSTOM
Type
CUSTOM
Details
to precipitate the desired product which
CUSTOM
Type
CUSTOM
Details
is separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)NC(C)=O)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.